4-Ethoxy-3,5-dinitrobenzoic acid
Description
4-Ethoxy-3,5-dinitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with ethoxy (-OCH₂CH₃) and two nitro (-NO₂) groups at the 3rd and 5th positions. This compound is structurally related to other nitrobenzoic acid derivatives but distinguished by its ethoxy group, which influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H8N2O7 |
|---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
4-ethoxy-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C9H8N2O7/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
OMHGUPCRBWWHHN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-ethoxy-3,5-dinitrobenzoic acid with structurally related compounds, focusing on substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity and Applications: The ethoxy group in this compound likely increases its lipophilicity compared to the hydroxyl or amino analogs, making it suitable for applications requiring non-polar interactions (e.g., lipid membrane studies) . Chloro derivatives (e.g., 4Cl35DNBA) exhibit strong hydrogen-bonding capabilities, enabling co-crystallization with nucleobases for drug formulation . Amino derivatives (e.g., ADBA) are reactive in diazo coupling, enabling their use in analytical chemistry .
For example, 4Cl35DNBA is flagged for aquatic toxicity , whereas methoxy derivatives (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) have milder safety profiles .
Synthetic Utility: Derivatives like 3,5-dinitrobenzoic acid serve as intermediates in synthesizing dyes and pharmaceuticals via nitration and reduction pathways .
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